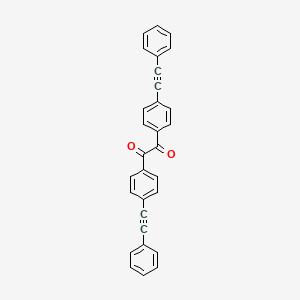
Cyclopent-3-en-1-yl benzoate
Overview
Description
Cyclopent-3-en-1-yl benzoate: is an organic compound with the molecular formula C11H12O2 . It is a derivative of benzoic acid and cyclopentene, characterized by the presence of a benzoate ester linked to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-3-en-1-yl benzoate typically involves the esterification of benzoic acid with 3-cyclopenten-1-ol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives or benzoic acid.
Reduction: Formation of 3-cyclopenten-1-yl alcohol.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry: Cyclopent-3-en-1-yl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a model compound in the development of new drugs and therapeutic agents .
Industry: Industrially, this compound is used in the manufacture of fragrances and flavorings due to its pleasant aromatic properties. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Cyclopent-3-en-1-yl benzoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and 3-cyclopenten-1-ol. This hydrolysis reaction is crucial in understanding the compound’s behavior in biological systems .
Comparison with Similar Compounds
Cyclopentenone: Another cyclopentene derivative with a ketone functional group.
Cyclopentyl benzoate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Benzyl benzoate: Contains a benzyl group instead of a cyclopentenyl group.
Uniqueness: Cyclopent-3-en-1-yl benzoate is unique due to the presence of both a cyclopentene ring and a benzoate ester. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl benzoate |
InChI |
InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2 |
InChI Key |
SYXOLCRDDVKIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
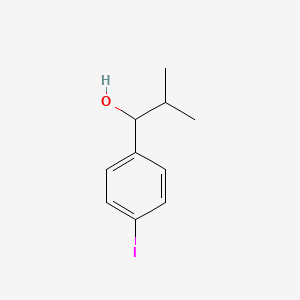
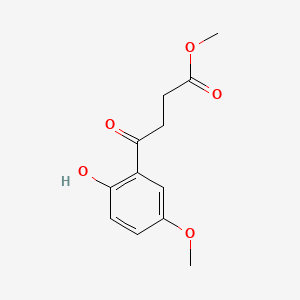
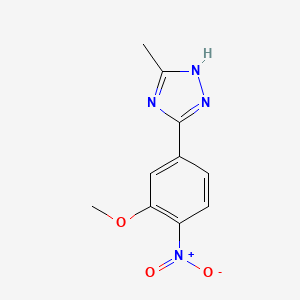
![6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)
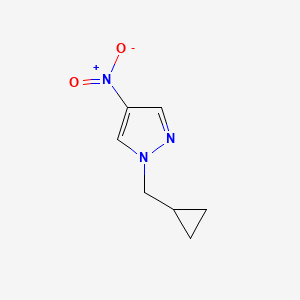
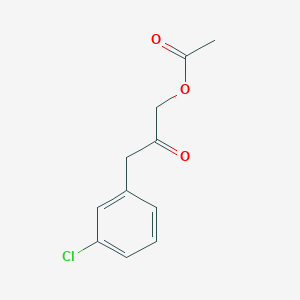
![(2R)-3-amino-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8715240.png)
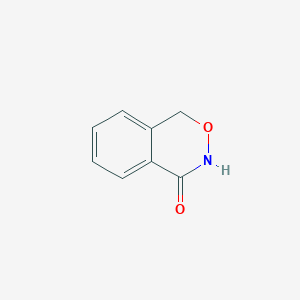
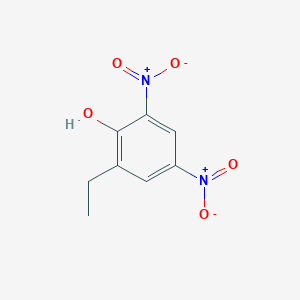
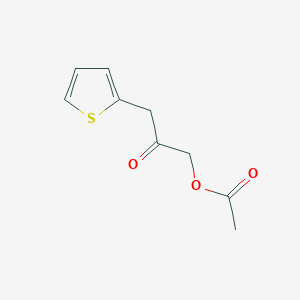
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylic acid](/img/structure/B8715269.png)
![(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid hydrochloride](/img/structure/B8715273.png)
